Desmethylcarfentanil sodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Analogs and Structural Studies

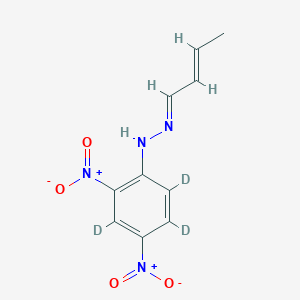

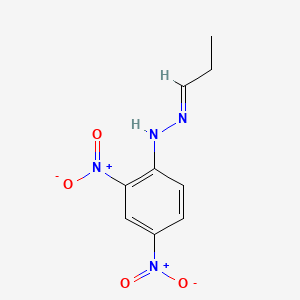

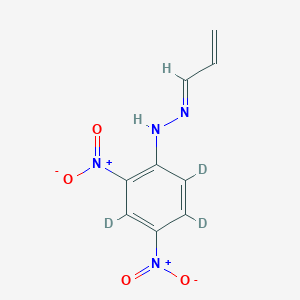

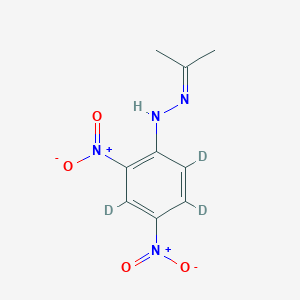

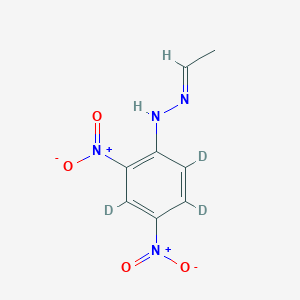

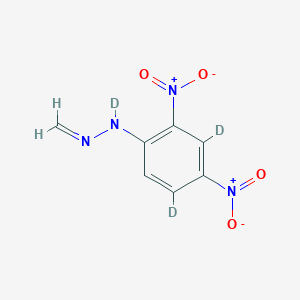

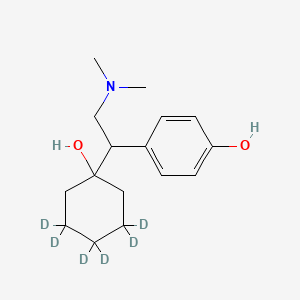

- Structural Analysis and Binding Modeling: Desmethylcarfentanil has been identified as a structural analog of carfentanil, a potent synthetic opioid. Studies have analyzed unknown compounds structurally similar to carfentanil, identifying desmethylcarfentanil amide and acid as potential new psychoactive substances. µ-Opioid receptor binding modeling determined that the binding poses of these analogs were nearly identical to that of carfentanil, suggesting similar toxic effects and potencies (Borden et al., 2023).

Pharmacokinetics and Metabolism

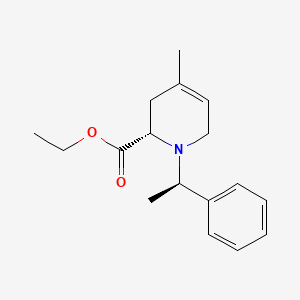

- Metabolic Pathways in Humans: Research into the metabolism of ultra-potent opioids like carfentanil, which is closely related to desmethylcarfentanil, has revealed N-dealkylation and monohydroxylation of the piperidine ring as dominant metabolic pathways. This study in human liver microsomes and hepatocytes identifies twelve metabolites, providing insight into the drug's metabolic clearance and intrinsic clearance, which could contribute to its acute toxicity in humans (Feasel et al., 2016).

Environmental Impact and Degradation

- Oxidative Degradation in Water: A study focusing on the oxidative degradation of fentanyl compounds, which include desmethylcarfentanil, revealed that sodium bromate mixed systems can effectively degrade these compounds in water. The study explored factors influencing the oxidation reaction, like the molar ratio of reagents and pH levels. This research is crucial for understanding the environmental impact and potential remediation of fentanyl compound residues (Xu et al., 2015).

Applications in Anesthesia and Analgesia

- Remifentanil and Sufentanil Studies: While not directly studying desmethylcarfentanil, research on related compounds like remifentanil and sufentanil provides insights into potential clinical applications of opioid analogs. These studies examine aspects like the antiarrhythmic effects of remifentanil in dogs, the use of sufentanil in postoperative analgesia, and the combination of remifentanil with intrathecal morphine for pain control in cardiac surgery (Luna-Ortiz et al., 2009; Yufang, 2011; Zarate et al., 2000).

Propriétés

Numéro CAS |

98598-82-4 |

|---|---|

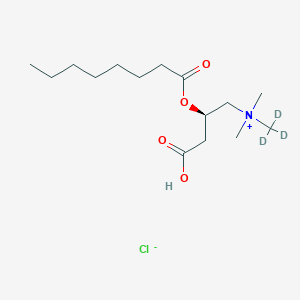

Nom du produit |

Desmethylcarfentanil sodium salt |

Formule moléculaire |

C23H27N2NaO3 |

Poids moléculaire |

402.46 |

Pureté |

>98% |

Synonymes |

Sodium 1-phenethyl-4-(N-phenylpropanamido)piperidine-4-carboxylate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9a-Hydroxy-4-(methoxy-d3)-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1147569.png)